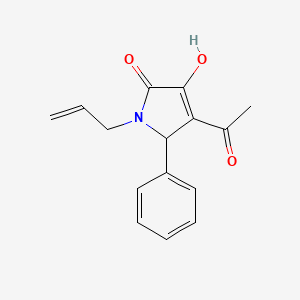![molecular formula C18H20BrClO3 B4958746 4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BMB, and it is a selective estrogen receptor modulator (SERM) that has been shown to exhibit anti-cancer properties. In
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential applications in the treatment of breast cancer. It has been shown to exhibit anti-estrogenic effects, which can help in the prevention and treatment of estrogen receptor-positive breast cancer. BMB has also been studied for its potential applications in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
Mecanismo De Acción
BMB acts as a SERM, which means that it can selectively bind to estrogen receptors in different tissues. It has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue it is acting on. BMB has been shown to competitively inhibit the binding of estrogen to its receptor, which can prevent the growth of estrogen-dependent tumors.
Biochemical and Physiological Effects
BMB has been shown to have several biochemical and physiological effects. It has been shown to increase bone density, reduce the risk of breast cancer, and improve lipid metabolism. BMB has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMB in lab experiments is its selectivity for estrogen receptors. This means that it can be used to study the effects of estrogen on different tissues without affecting other tissues. However, one of the limitations of using BMB is its potential cytotoxicity, which can affect cell viability and lead to false results.
Direcciones Futuras
There are several future directions for the study of BMB. One potential direction is the development of more potent and selective SERMs that can be used in the treatment of breast cancer and other estrogen-related diseases. Another direction is the study of the effects of BMB on other tissues and its potential applications in the treatment of other diseases. Finally, the development of new synthesis methods for BMB and other SERMs can lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
The synthesis of BMB involves several steps, including the reaction of 4-bromo-2-chlorophenol with 4-(2-methoxy-4-methylphenoxy)butyl bromide in the presence of a base. This reaction results in the formation of 4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene. The product is then purified using column chromatography to obtain pure BMB.
Propiedades
IUPAC Name |
1-[4-(4-bromo-2-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO3/c1-13-5-7-17(18(11-13)21-2)23-10-4-3-9-22-16-8-6-14(19)12-15(16)20/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKWXWRHEPTSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)

![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958688.png)
![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)



![tert-butyl N-[(benzyloxy)carbonyl]valylglycinate](/img/structure/B4958733.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)